7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
“7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” is a pyrazole-containing compound . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They have diverse and valuable synthetical, biological, and photophysical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Molecular Structure Analysis
The molecular formula of “this compound” is C18H17N3O4 . The 1H NMR spectrum (400 MHz, DMSO- d6), δ, ppm (J, Hz): 1.36 (3H, t, J = 7.2, COOCH2CH3); 4.31 (2H, q, J = 7.2, COOCH2CH3); 7.55–7.65 (3H, m, H-3–5 Ph); 7.66 (1H, t, J = 52.0, CHF2); 8.14 (1H, s, H-6); 8.30–8.36 (2H, m, H-2,6 Ph); 8.72 (1H, s, H-2) .Chemical Reactions Analysis
Pyrazole derivatives are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . They are used in forming various fused systems, predominantly bicyclic cores with 5:6 fusion . These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Scientific Research Applications
Synthesis and Chemical Properties
The research on pyrazolo[1,5-a]pyrimidine derivatives, which includes compounds like 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, has focused on their synthesis and chemical properties. For instance, studies have explored the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatile reactivity and potential for generating diverse derivatives with varied biological activities (Drev et al., 2014). Another study investigated heterocyclization reactions involving 5-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidine-7-carboxamides, demonstrating the compound's role in synthesizing complex heterocyclic structures (Rudenko et al., 2011).
Biological and Pharmacological Activities
Several research initiatives have focused on evaluating the biological and pharmacological activities of pyrazolo[1,5-a]pyrimidine derivatives. One study presented the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds (Rahmouni et al., 2016). In the realm of molecular biology, derivatives of 7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine have been investigated for their ability to inhibit key enzymes, demonstrating significant potential in drug development and as tools for understanding cellular processes (Wentland et al., 1993).
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines have been reported to have a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been reported to influence a variety of biochemical pathways, suggesting that this compound may have a broad range of effects .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to have a wide range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Future Directions
The future directions for “7-Cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid” and similar compounds involve continued research into their synthesis and properties . Researchers are focusing on preparing this functional scaffold and finding new and improved applications . The development of efficient synthetic transformations is an important area of organic chemistry .
Properties
IUPAC Name |
7-cyclopropyl-2-(3,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-24-12-5-11(6-13(7-12)25-2)14-9-17-19-15(18(22)23)8-16(10-3-4-10)21(17)20-14/h5-10H,3-4H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQKDDCHXOCLEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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